molecular formula C12H14BrN3O3 B12942861 Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate

Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate

Cat. No.: B12942861
M. Wt: 328.16 g/mol
InChI Key: JOFILDMQSQBQHK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate is a complex organic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate typically involves a two-step one-pot method. This method includes the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . The reaction is carried out under mild conditions, providing moderate to high yields of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The scalability of the two-step one-pot method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its functional groups.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazine derivatives such as:

  • 3-substituted imidazo[1,2-a]pyridines
  • Imidazo[1,2-b]pyridazines with different substituents

Uniqueness

Methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its bromine atom and methoxypropan-2-yl group make it particularly versatile in various chemical reactions and applications .

Properties

Molecular Formula

C12H14BrN3O3

Molecular Weight

328.16 g/mol

IUPAC Name

methyl 2-bromo-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine-7-carboxylate

InChI

InChI=1S/C12H14BrN3O3/c1-12(2,19-4)9-7(11(17)18-3)5-14-16-6-8(13)15-10(9)16/h5-6H,1-4H3

InChI Key

JOFILDMQSQBQHK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=NN2C1=NC(=C2)Br)C(=O)OC)OC

Origin of Product

United States

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